Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is a compound that belongs to the class of pteroic acids. It is a derivative of benzoic acid and contains a pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- typically involves the coupling of a pteridine derivative with a benzoic acid derivative. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to facilitate the reaction . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pteridine ring.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can produce a variety of amino-substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Pteroic Acid: A closely related compound with similar biological activity.
Methotrexate: A well-known DHFR inhibitor used in cancer treatment.
Pemetrexed: Another DHFR inhibitor with applications in chemotherapy.
Uniqueness
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a benzoic acid moiety with a pteridine ring system provides a unique scaffold for the development of new therapeutic agents .
Properties
CAS No. |
80305-92-6 |
---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
4-[(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c13-12-14-9(16)8(10(17)15-12)5-6-1-3-7(4-2-6)11(18)19/h1-4H,5H2,(H,18,19)(H4,13,14,15,16,17) |
InChI Key |
WUQWKRUMGKYJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(NC2=O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.